6-CF3 Indole-2-carboxylate Scaffold Validated in HIV-1 NNRTI Development with Low Nanomolar Potency
The trifluoromethyl indole scaffold, exemplified by derivatives of methyl 6-(trifluoromethyl)-1H-indole-2-carboxylate, has been validated in a head-to-head antiviral evaluation. Trifluoromethyl indole derivatives demonstrated anti-HIV-1 activity against wild-type (WT) virus with IC50 values in the low nanomolar range, comparable to the clinically approved NNRTI efavirenz and superior to nevirapine [1]. This establishes the 6-CF3 indole-2-carboxylate core as a privileged scaffold for NNRTI development.
| Evidence Dimension | Anti-HIV-1 activity (WT) in MT-2 cells |
|---|---|
| Target Compound Data | Trifluoromethyl indole derivatives (10i and 10k): IC50 low nanomolar |
| Comparator Or Baseline | Efavirenz: low nanomolar IC50; Nevirapine: higher IC50 |
| Quantified Difference | Similar to efavirenz; better than nevirapine |
| Conditions | MT-2 cell-based anti-HIV-1 assay |
Why This Matters
Procurement of this specific 6-CF3 indole-2-carboxylate building block provides direct synthetic entry to a scaffold with literature-validated, low-nanomolar antiviral activity.
- [1] Jiang, H.-X., et al. (2014). Design, synthesis, and biological evaluation of novel trifluoromethyl indoles as potent HIV-1 NNRTIs with an improved drug resistance profile. Organic & Biomolecular Chemistry, 12(21), 3446-3458. DOI: 10.1039/c3ob42186d View Source
